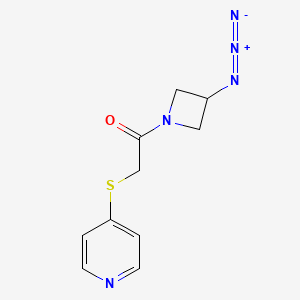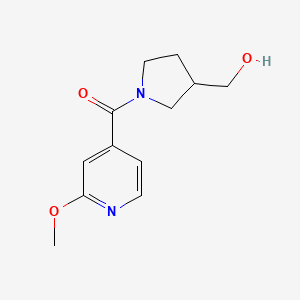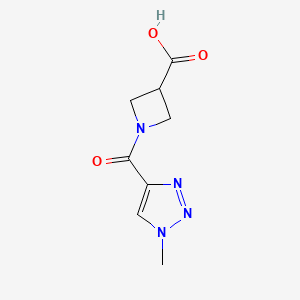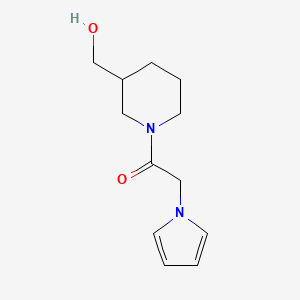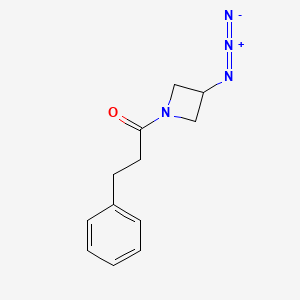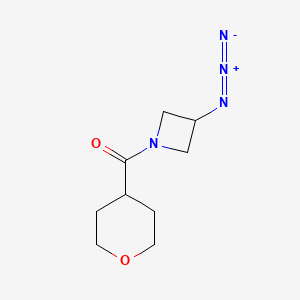![molecular formula C12H15F2N3 B1476250 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine CAS No. 2098067-05-9](/img/structure/B1476250.png)
2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine
Descripción general
Descripción
The compound “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine” is a complex organic molecule that contains a pyridine ring and a cyclopenta[c]pyrrole ring . The presence of the difluoro group and the amine group could potentially make this compound interesting for various chemical reactions and applications.
Molecular Structure Analysis
The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a cyclopenta[c]pyrrole ring, which is a five-membered ring with one nitrogen atom . The presence of two fluorine atoms could influence the molecule’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine group, the difluoro group, and the aromatic rings . These groups could potentially participate in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the difluoro group could influence its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Applications in Catalysis and Organic Synthesis
Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlight the significance of nitrogen-containing heterocycles like pyrroles and pyridines in organic synthesis. These compounds serve as coupling partners with aryl halides and arylboronic acids, facilitating the formation of C–N bonds, a foundational process in constructing complex organic molecules. This area of research is crucial for developing sustainable and efficient synthetic methods in pharmaceuticals and material science (Kantam et al., 2013).
Environmental Applications
The efficient removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies is a significant environmental challenge. Amine-functionalized sorbents, which could be structurally related to the compound , have shown promise in removing these contaminants. The interactions between the amine groups and PFAS highlight the potential environmental applications of nitrogen-containing heterocycles in water treatment technologies (Ateia et al., 2019).
Pharmaceutical Research
Pyrrole-based compounds have been explored for their versatility in drug discovery, offering a rich scaffold for developing novel biologically active compounds. These compounds are investigated for target selectivity in various therapeutic areas, including anticancer, antimicrobial, and antiviral activities. The structural features of pyrroles, such as their ability to engage in key molecular interactions, make them valuable in designing drugs with improved efficacy and selectivity (Li Petri et al., 2021).
Anticancer Research
Pyridine derivatives have been identified for their medicinal importance, including a wide range of biological activities like anticancer properties. The ability of pyridine derivatives to interact with various biological targets, owing to their structural diversity and electronic properties, underscores their potential in developing new anticancer agents. This line of research is vital for identifying novel therapeutic compounds with improved specificity and reduced toxicity (Abu-Taweel et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3/c13-12(14)4-3-8-6-17(7-9(8)12)11-10(15)2-1-5-16-11/h1-2,5,8-9H,3-4,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSMUFVXFITLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3=C(C=CC=N3)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






